4-(1,2,4-Oxadiazol-5-yl)cyclohexan-1-amine hydrochloride
Description
4-(1,2,4-Oxadiazol-5-yl)cyclohexan-1-amine hydrochloride is a small organic molecule featuring a cyclohexane ring substituted with a 1,2,4-oxadiazole heterocycle and a primary amine group, stabilized as a hydrochloride salt. Its molecular formula is C₉H₁₆ClN₃O, with a molecular weight of 217.7 g/mol (CAS: 1384430-79-8) . The compound is typically synthesized as a mixture of diastereomers due to the stereochemical flexibility of the cyclohexane ring . The 1,2,4-oxadiazole moiety enhances metabolic stability and bioactivity, making this scaffold relevant in medicinal chemistry, particularly for targeting central nervous system (CNS) disorders or infectious diseases .
Properties
IUPAC Name |
4-(1,2,4-oxadiazol-5-yl)cyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O.ClH/c9-7-3-1-6(2-4-7)8-10-5-11-12-8;/h5-7H,1-4,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTWZLUUTZCTIBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=NC=NO2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1384430-51-6 | |
| Record name | Cyclohexanamine, 4-(1,2,4-oxadiazol-5-yl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1384430-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Cyclization to Form the 1,2,4-Oxadiazole Ring
A common approach involves the reaction of amidoximes with carboxylic acid derivatives (esters or acids) under dehydrating conditions to form the 1,2,4-oxadiazole ring. For example:
- Starting Materials: 4-aminophenyl amidoxime derivatives prepared by reacting 4-aminobenzonitrile with hydroxylamine hydrochloride.
- Cyclization Conditions: The amidoxime is reacted with esters such as diethyl carbonate or dimethyl carbonate in ethanol at elevated temperatures (~65-75°C) with bases like sodium ethoxide, facilitating ring closure to the oxadiazole ring.
This step is often carried out in protic solvents like ethanol, with sodium ethoxide serving as a base catalyst. The reaction time ranges from 2 to 4 hours, followed by distillation to remove solvents.
Functionalization of the Cyclohexan-1-amine Moiety
The cyclohexan-1-amine group is introduced through reduction or substitution reactions:
- Hydrogenation: The intermediate containing the oxadiazole moiety is subjected to catalytic hydrogenation using palladium on carbon (Pd/C) under mild pressure (typically 4 bar) at temperatures between 25°C and 60°C. This reduces any nitro or other reducible groups to the amine function on the cyclohexane ring.
- Catalyst and Solvent: 10% Pd/C catalyst is used, often in a mixture of tetrahydrofuran (THF) and water or ethanol/water mixtures. The catalyst is filtered off after reaction completion.
Salt Formation
The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid:
- Procedure: The amine is dissolved in an appropriate solvent such as ethanol or water/ethanol mixtures, and hydrochloric acid is added until the solution reaches a pH around 3 to 5.
- Isolation: The hydrochloride salt precipitates out, is filtered, washed with cold water and ethanol, and dried to yield the pure this compound.
Reaction Conditions and Parameters
| Step | Reagents/Conditions | Solvents | Temperature (°C) | Pressure (bar) | Notes |
|---|---|---|---|---|---|
| Amidoxime formation | 4-aminobenzonitrile + hydroxylamine hydrochloride | Ethanol | Ambient | Atmospheric | Precursor for oxadiazole ring formation |
| Cyclization to oxadiazole | Amidoxime + diethyl carbonate + sodium ethoxide | Ethanol | 65-75 | Atmospheric | 2-4 hours reaction time |
| Hydrogenation | Pd/C catalyst, H2 gas | THF/water or ethanol/water | 25-60 | 4 | 10% Pd/C catalyst; water-moistened catalyst |
| Salt formation | HCl addition | Ethanol or ethanol/water | Ambient | Atmospheric | pH adjusted to 3-5; precipitation of salt |
Purification and Isolation
- After hydrogenation, the catalyst is removed by filtration.
- The crude product is treated with hydrochloric acid to form the hydrochloride salt.
- The precipitated salt is washed sequentially with cold water, ethanol, and sometimes methyl tert-butyl ether (MtBE) to remove impurities.
- Drying is performed under vacuum to yield the final pure compound.
Research Findings and Improvements
- Use of alkanephosphonic anhydrides or 1,1′-carbonyldiimidazole as water-binding agents improves cyclization efficiency and yield when forming the oxadiazole ring.
- The choice of solvent mixtures (e.g., THF/water or ethanol/water) and temperature control during hydrogenation significantly affects the purity and yield of the amine intermediate.
- Optimizing hydrogen pressure (around 4 bar) and catalyst loading (2-20 wt.% Pd/C) balances reaction rate and selectivity.
- The salt formation step is critical for isolating a stable, crystalline product suitable for pharmaceutical applications.
Summary Table of Key Preparation Steps
| Step No. | Reaction Type | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Amidoxime synthesis | 4-aminobenzonitrile + hydroxylamine hydrochloride | Formation of amidoxime intermediate |
| 2 | Cyclization | Amidoxime + diethyl carbonate + sodium ethoxide | Formation of 1,2,4-oxadiazole ring |
| 3 | Hydrogenation | Pd/C catalyst, H2, THF/water or ethanol/water | Reduction to cyclohexan-1-amine |
| 4 | Salt formation | HCl addition, ethanol/water | Precipitation of hydrochloride salt |
Chemical Reactions Analysis
Types of Reactions
4-(1,2,4-Oxadiazol-5-yl)cyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Substitution: The compound can undergo substitution reactions, where functional groups on the oxadiazole ring are replaced with other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium dichloroisocyanurate and reducing agents such as zinc powder. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
Antitumor Activity
Research has indicated that oxadiazole derivatives exhibit significant antitumor properties. Compounds similar to 4-(1,2,4-Oxadiazol-5-yl)cyclohexan-1-amine hydrochloride have been tested for their ability to inhibit cancer cell proliferation. For instance:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | A431 (human epidermoid carcinoma) | 1.98 ± 1.22 | |
| Compound B | HT29 (human colon cancer) | < 2.0 |
These findings suggest that the oxadiazole moiety enhances cytotoxic activity against various cancer cell lines, making it a promising candidate for further development in cancer therapy.
Agricultural Applications
Oxadiazole derivatives have also been explored for their potential as agricultural chemicals, particularly as pesticides. The compound's structure allows it to interact with biological systems in pests, potentially disrupting essential metabolic processes.
Nematicidal Activity
Studies have shown that oxadiazoles can inhibit succinate dehydrogenase in nematodes, which affects their ability to produce energy and leads to their death. This property makes this compound a candidate for developing new nematicides .
Materials Science Applications
In materials science, compounds containing the oxadiazole ring are valuable for their thermal stability and luminescent properties. The unique structure of this compound allows for potential applications in organic light-emitting diodes (OLEDs) and other electronic materials.
Case Study: Anticancer Activity
A study published in Pharmaceuticals highlighted the synthesis of various oxadiazole derivatives and their evaluation against cancer cell lines. The results indicated that certain derivatives exhibited potent inhibitory effects on cell growth at low concentrations, showcasing the therapeutic potential of compounds like this compound .
Review of Pharmacological Activities
A comprehensive review examined the pharmacological activities of oxadiazole derivatives from 2000 to 2012. It concluded that compounds with this heterocyclic structure possess a broad spectrum of biological activities including antibacterial, antifungal, and anticancer properties . This reinforces the significance of ongoing research into the applications of this compound.
Mechanism of Action
The mechanism of action of 4-(1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain. This inhibition affects the production of reactive oxygen species and the accumulation of lipofuscin and lipids, leading to its biological effects .
Comparison with Similar Compounds
Substituent Variations on the Oxadiazole Ring
The position and nature of substituents on the 1,2,4-oxadiazole ring significantly influence physicochemical and pharmacological properties.
Key Insights :
- Heteroaromatic substituents (e.g., thiophene, pyridine) improve binding to aromatic amino acid residues in target proteins .
Core Structure Modifications
Replacing the cyclohexane ring or oxadiazole heterocycle alters conformational flexibility and bioactivity.
Key Insights :
Stereochemical Considerations
The target compound is synthesized as a diastereomeric mixture, but resolved stereoisomers of related analogs show distinct pharmacological profiles.
Key Insight : Stereochemical resolution can enhance potency and selectivity, as seen in piperazine-substituted cyclohexanamine derivatives .
Physicochemical Properties
Predicted properties for select analogs highlight structure-property relationships:
Key Insight : Pyridine-substituted analogs exhibit higher solubility in aqueous media due to ionization at physiological pH .
Biological Activity
4-(1,2,4-Oxadiazol-5-yl)cyclohexan-1-amine hydrochloride is a compound characterized by its unique structure, which integrates a 1,2,4-oxadiazole ring with a cyclohexane moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Chemical Formula : CHClNO
- Molecular Weight : 203.67 g/mol
- CAS Number : 1384430-51-6
- IUPAC Name : 4-(1,2,4-oxadiazol-5-yl)cyclohexan-1-amine; hydrochloride
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Notably, it has been shown to inhibit succinate dehydrogenase (SDH), an enzyme critical to the mitochondrial electron transport chain. This inhibition can disrupt normal cellular respiration and lead to increased production of reactive oxygen species (ROS), contributing to various biological effects including apoptosis and cellular stress responses .
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Antimicrobial Activity : The oxadiazole moiety is known for its broad-spectrum antimicrobial properties. Studies suggest that derivatives of oxadiazole compounds can inhibit bacterial growth effectively .
- Antitumor Activity : Compounds containing the oxadiazole ring have been explored for their anticancer properties. The structural attributes of this compound may enhance its efficacy against various cancer cell lines by inducing apoptosis through SDH inhibition .
- Enzyme Inhibition : Besides SDH, there is ongoing research into the compound's potential to inhibit other enzymes involved in metabolic pathways relevant to cancer and other diseases .
Case Studies and Research Findings
A review of literature reveals several case studies highlighting the biological significance of oxadiazole derivatives:
Q & A
Q. What synthetic methodologies are recommended for preparing 4-(1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride?
The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the oxadiazole ring via cyclization of an amidoxime intermediate with a carboxylic acid derivative under microwave-assisted or thermal conditions .
- Step 2 : Functionalization of the cyclohexane scaffold using reductive amination or nucleophilic substitution to introduce the amine group. For hydrochloride salt formation, HCl gas or concentrated HCl in a polar solvent (e.g., ethanol) is used .
- Key Considerations : Optimize reaction conditions (temperature, solvent) to avoid side products like over-alkylation or ring-opening of the oxadiazole.
Q. How can researchers validate the purity and structural integrity of this compound?
Use a combination of analytical techniques:
- HPLC-MS : Confirm molecular weight ([M+H]+ expected ~229.7 g/mol for the free base) and detect impurities .
- 1H/13C NMR : Verify cyclohexane ring conformation (axial/equatorial protons) and oxadiazole proton absence (aromatic protons at δ ~8-9 ppm if substituted) .
- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., chair vs. boat cyclohexane conformation) using SHELX programs for structure refinement .
Q. What stability challenges are associated with this compound under experimental conditions?
- Hydrolytic Degradation : The oxadiazole ring is prone to hydrolysis in acidic/basic conditions. Store at pH 6–8 in inert atmospheres (N2/Ar) .
- Thermal Stability : Differential Scanning Calorimetry (DSC) studies on analogs suggest decomposition above 150°C. Avoid prolonged heating during solvent removal .
Advanced Research Questions
Q. How can stereochemical outcomes during synthesis be controlled and characterized?
- Stereocontrol : Use chiral auxiliaries (e.g., (1S,4S)- or (1R,4R)-configured starting materials) or enantioselective catalysis to direct cyclohexane amine configuration .
- Characterization : Employ chiral HPLC with cellulose-based columns or compare experimental vs. simulated circular dichroism (CD) spectra .
- Case Study : demonstrates diastereomeric separation via column chromatography for a related cyclohexan-1-amine derivative, achieving >95% enantiomeric excess (ee) .
Q. How should researchers address contradictory spectroscopic data across batches?
- Root-Cause Analysis : Compare NMR shifts of impurities (e.g., residual solvents, unreacted intermediates) using 2D-COSY or HSQC.
- Batch Consistency : Implement Process Analytical Technology (PAT) tools like in-line FTIR to monitor reaction progression and intermediate stability .
- Example : Inconsistent NOESY cross-peaks may indicate conformational flexibility of the cyclohexane ring, resolved via variable-temperature NMR .
Q. What computational strategies support structure-activity relationship (SAR) studies for this compound?
- Docking Studies : Model interactions with biological targets (e.g., enzymes, receptors) using AutoDock Vina or Schrödinger Suite. Focus on the oxadiazole’s electron-deficient π-system for hydrogen bonding .
- DFT Calculations : Predict redox behavior (e.g., oxadiazole ring stability) and protonation states of the amine group under physiological conditions .
- Validation : Cross-reference computational results with experimental IC50 values from enzyme inhibition assays .
Q. How can researchers optimize solubility for in vitro assays without compromising bioactivity?
- Co-Solvent Systems : Use DMSO-water mixtures (<5% DMSO) or cyclodextrin-based encapsulation to enhance aqueous solubility .
- Salt Screening : Test alternative counterions (e.g., sulfate, citrate) to improve dissolution rates while maintaining hydrochloride’s crystallinity .
- LogP Analysis : Measure partition coefficients (e.g., shake-flask method) to balance lipophilicity for membrane permeability vs. solubility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
